molecular formula C8H15NO B13567826 3-(1-Methylcyclopropyl)morpholine

3-(1-Methylcyclopropyl)morpholine

Cat. No.: B13567826
M. Wt: 141.21 g/mol
InChI Key: XAGUONWOVUBCLU-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)morpholine typically involves the reaction of 1-methylcyclopropylamine with an appropriate morpholine precursor. One common method is the cyclization of 1-methylcyclopropylamine with diethanolamine in the presence of a dehydrating agent such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired morpholine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylcyclopropyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

3-(1-Methylcyclopropyl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the cyclopropyl group.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    Cyclopropylmorpholine: A similar compound with a cyclopropyl group attached to the morpholine ring.

Uniqueness: 3-(1-Methylcyclopropyl)morpholine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(1-methylcyclopropyl)morpholine

InChI

InChI=1S/C8H15NO/c1-8(2-3-8)7-6-10-5-4-9-7/h7,9H,2-6H2,1H3

InChI Key

XAGUONWOVUBCLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2COCCN2

Origin of Product

United States

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